molecular formula C8H7FN2O4 B7938842 2-fluoro-N-methoxy-5-nitrobenzamide

2-fluoro-N-methoxy-5-nitrobenzamide

Cat. No.: B7938842
M. Wt: 214.15 g/mol
InChI Key: AZXNXULSOMXPON-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-5-nitrobenzamide is a synthetic nitroaromatic compound that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its molecular structure, incorporating both a fluorinated aromatic ring and a Weinreb amide moiety, makes it a valuable scaffold for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, a key functional group for constructing heterocyclic systems or for introducing additional structural diversity through amide bond formation. The Weinreb amide group is particularly valuable in organic synthesis, as it selectively reacts with organometallic reagents, such as Grignard or organolithium compounds, to produce ketones without further over-addition. This property makes this compound a useful precursor for introducing ketone functionalities into a target molecule. Researchers utilize this compound in the exploration of structure-activity relationships (SAR) during the development of novel pharmacologically active agents. While specific biological data for this exact molecule is limited, its core structure is related to nitrobenzamide derivatives investigated in various therapeutic contexts. Compounds featuring nitrobenzamide scaffolds are of significant interest in early-stage research for their potential application in developing inhibitors for various disease targets . The presence of the electron-withdrawing nitro and fluorine substituents on the aromatic ring can influence the compound's electronic properties and binding interactions, which is a critical consideration in the rational design of new chemical entities. This product is intended for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

2-fluoro-N-methoxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXNXULSOMXPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Fluorobenzoic Acid

The precursor 5-nitro-2-fluorobenzoic acid is synthesized via nitration of 2-fluorobenzoic acid. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, the nitro group is introduced predominantly at the meta position relative to the carboxylic acid group, yielding 5-nitro-2-fluorobenzoic acid in 72–85% yield. The fluorine atom’s electron-withdrawing effect directs nitration to the para position relative to itself, while the carboxylic acid group reinforces meta selectivity.

Amide Formation via Coupling Agents

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with methoxyamine hydrochloride in the presence of pyridine:

5-Nitro-2-fluorobenzoic acidSOCl25-Nitro-2-fluorobenzoyl chlorideNH2OMe,pyridine2-Fluoro-N-methoxy-5-nitrobenzamide\text{5-Nitro-2-fluorobenzoic acid} \xrightarrow{\text{SOCl}2} \text{5-Nitro-2-fluorobenzoyl chloride} \xrightarrow{\text{NH}2OMe, \text{pyridine}} \text{this compound}

This method achieves yields of 68–78% with >98% purity (HPLC). Alternative coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in DMF at 25°C provide comparable yields (70–75%) while avoiding harsh conditions.

Sequential Nitration and Amidation of 2-Fluoro-N-methoxybenzamide

Synthesis of 2-Fluoro-N-methoxybenzamide

2-Fluorobenzoic acid is first converted to the amide via reaction with methoxyamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, yielding 2-fluoro-N-methoxybenzamide in 82–88%.

Regioselective Nitration

Nitration of 2-fluoro-N-methoxybenzamide requires careful control to direct the nitro group to position 5. Using fuming nitric acid (90%) in concentrated H₂SO₄ at −10°C, the nitro group is introduced para to the fluorine atom, yielding this compound in 65–70%. The amide’s electron-donating methoxy group slightly deactivates the ring, necessitating prolonged reaction times (6–8 hr).

Protection-Deprotection Strategies for Enhanced Regioselectivity

Temporary Protection of the Amide Group

To avoid side reactions during nitration, the amide nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative:

2-Fluoro-N-methoxybenzamideBoc2ON-Boc-2-fluoro-N-methoxybenzamideHNO3/H2SO4N-Boc-2-fluoro-N-methoxy-5-nitrobenzamideTFAThis compound\text{2-Fluoro-N-methoxybenzamide} \xrightarrow{\text{Boc}2\text{O}} \text{N-Boc-2-fluoro-N-methoxybenzamide} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{N-Boc-2-fluoro-N-methoxy-5-nitrobenzamide} \xrightarrow{\text{TFA}} \text{this compound}

This approach improves regioselectivity (90% para-nitration) and overall yield (75–80%).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, nitration of 2-fluoro-N-methoxybenzamide using HNO₃/AcOH under microwave conditions (100°C, 20 min) achieves 85% conversion with minimal byproducts.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)AdvantagesLimitations
Direct Acylation5-Nitro-2-fluorobenzoic acidAcid chloride formation68–78>98High purity; scalableRequires toxic SOCl₂
Sequential Nitration2-Fluoro-N-methoxybenzamideNitration at −10°C65–7095Avoids acid chloride stepModerate regioselectivity
Protection-Deprotection2-Fluoro-N-methoxybenzamideBoc protection, nitration75–8097High regioselectivityAdditional steps increase complexity
Microwave2-Fluoro-N-methoxybenzamideHNO₃/AcOH, 100°C, 20 min8596Rapid; energy-efficientSpecialized equipment required

Challenges and Optimization Strategies

Solubility and Purification

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in ethanol or chloroform. Recrystallization using ethanol/water (3:1) at 60°C followed by slow cooling yields crystals with 99% purity.

Byproduct Formation

Competing ortho-nitration (5–10%) occurs due to the fluorine atom’s directing effects. Chromatographic purification (silica gel, ethyl acetate/hexane 1:4) effectively removes ortho-isomers .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-fluoro-N-methoxy-5-aminobenzamide.

    Oxidation: Formation of 2-fluoro-N-methoxy-5-nitrobenzaldehyde.

Scientific Research Applications

2-fluoro-N-methoxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of 2-fluoro-N-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, while the methoxy group can modulate its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-fluoro-N-methoxy-5-nitrobenzamide with structurally related benzamide derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Applications/Notes
This compound F (2), NO₂ (5), -N-OCH₃ Amide, Nitro, Methoxy ~214.15 (estimated) Potential intermediate in synthesis
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide Cl (5), F (2), -OH (2), -OCH₃ (5) Amide, Hydroxy, Methoxy 335.76 Pharmaceutical candidate
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxy-benzamide Cl (5), -OCH₃ (2), CH₃ (2,3) Amide, Methoxy, Methyl 304.78 Agrochemical research
Formsafen Cl (2), CF₃ (4), NO₂ (2), -SO₂CH₃ Amide, Nitro, Sulfonyl 438.78 Herbicide (commercial use)
2-Hydroxy-5-nitro-N-phenylbenzamide -OH (2), NO₂ (5) Amide, Hydroxy, Nitro 258.21 Precursor for benzoxazepines

Key Observations :

Substituent Effects on Reactivity: The nitro group at position 5 in the target compound enhances electrophilic substitution reactivity compared to analogs with nitro groups at position 3 (e.g., 2-hydroxy-3-nitrobenzamide derivatives) .

Synthetic Pathways :

  • Reduction of the nitro group in 5-nitrobenzamide derivatives (e.g., using SnCl₂·2H₂O ) is critical for generating diamines, but the stability of such intermediates varies. For example, 4-(substituted)-5-fluorobenzene-1,2-diamine requires immediate use due to instability , a challenge that may extend to the target compound.

Biological Activity :

  • Fluorinated benzamides, such as 5-chloro-2-fluoro derivatives, are explored for pharmaceutical applications (e.g., kinase inhibition) due to enhanced bioavailability .
  • Nitro-substituted benzamides like formsafen exhibit herbicidal activity, suggesting that the target compound’s nitro group could similarly interact with biological targets .

Crystallographic and Spectroscopic Properties :

  • Analogs like 2-hydroxy-5-nitrobenzamide form stable crystals with intermolecular hydrogen bonds (O–H···O and N–H···O) , which may guide crystallization strategies for the target compound.

Q & A

Q. What are the critical steps in synthesizing 2-fluoro-N-methoxy-5-nitrobenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with functionalization of the benzamide backbone. Key steps include:

  • Amidation : Reacting 2-fluoro-5-nitrobenzoic acid with methoxyamine derivatives using coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .
  • Nitro Group Stability : Maintaining low temperatures (<0°C) during nitration to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C2, methoxy group at N-position) .
  • IR Spectroscopy : Identifies amide C=O stretch (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+^+ at m/z 243.06) .

Advanced Research Questions

Q. How do the fluoro and nitro groups influence electrophilic substitution reactions in this compound?

The nitro group acts as a meta-directing deactivator, while the fluoro group (ortho/para-directing) competes in electrophilic attacks. Methodologies include:

  • Directed Ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) to introduce substituents at specific positions .
  • Competitive Reactivity Studies : Compare reaction outcomes (e.g., bromination) under varying conditions (acidic vs. neutral) to map regioselectivity .

Q. What computational approaches predict the reactivity and stability of this compound in different solvents?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess solvation effects (e.g., polar solvents stabilize nitro group dipole) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation tendencies .

Q. How can researchers design experiments to assess interactions with enzymatic targets like monoamine oxidases (MAOs)?

  • Docking Studies : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the nitro group and MAO’s flavin cofactor .
  • Kinetic Assays : Measure IC50_{50} values via fluorometric assays with kynuramine as a substrate, comparing inhibition potency against MAO-A/MAO-B .

Q. How should contradictory data in nitro group reduction be resolved?

Inconsistent yields may arise from incomplete reduction or by-product formation. Analytical strategies include:

  • TLC Monitoring : Track reaction progress using silica plates and UV visualization .
  • LC-MS Analysis : Identify intermediates (e.g., hydroxylamine derivatives) and optimize reducing agents (e.g., Zn/HCl vs. catalytic hydrogenation) .

Methodological Considerations

  • Reaction Optimization : Use DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading for scalable synthesis .
  • Safety Protocols : Handle nitro intermediates with care—avoid shock or heat to prevent decomposition .

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